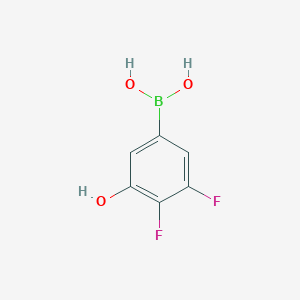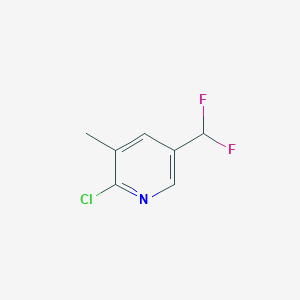
2-Chloro-5-(difluoromethyl)-3-methylpyridine
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds include 2-chloro-5-(difluoromethyl)phenylboronic acid and 2-chloro-5-(difluoromethyl)benzoic acid .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-5-(difluoromethyl)-3-methylpyridine” were not found, a method for preparing 2-chloro-5-nitropyridine, which might be similar, involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine .Aplicaciones Científicas De Investigación
Synthesis and Application in Pesticides
2-Chloro-5-(difluoromethyl)-3-methylpyridine serves as an important intermediate in the synthesis of various medicines and pesticides. It's used in the separation and purification of photochlorinated products of 3-methylpyridine, where the product purity surpasses 99% after undergoing processes like extraction, distillation, and column chromatography (Su Li, 2005). Additionally, this compound is involved in the synthesis of Schiff bases, which have potential applications as herbicides, fungicides, antiviral agents, and in plant growth regulation (Gangadasu et al., 2002).
Methodologies in Preparation
Various methodologies have been developed for preparing 2-chloro-5-methylpyridine, which is closely related to 2-chloro-5-(difluoromethyl)-3-methylpyridine. These methods involve different chlorinating reagents and have applications in pharmaceutical and agrochemical industries (Zhao Bao, 2003). Furthermore, the introduction of microreaction systems in the preparation of 3-methylpyridine-N-oxide, a key intermediate in synthesizing this compound, has shown to increase safety and efficiency (Sang et al., 2020).
Photochemical Studies and Antimicrobial Activity
The compound's derivatives have been studied for their photochemical isomerization properties. For instance, 2-chloro-5-methylpyridine-3-olefin derivatives show significant antimicrobial activity, indicating potential applications in medical and biological fields (Gangadasu et al., 2009).
Applications in Organic Electronics
In the field of organic electronics, derivatives of this compound have been utilized in synthesizing mono-cyclometalated platinum(II) complexes, indicating potential applications in electroluminescent materials (Ionkin et al., 2005).
Vibrational, Electronic, and NMR Analyses
Investigations into the structure, vibrational, electronic, and NMR analyses of related compounds, such as 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine, contribute to a deeper understanding of the electronic properties and reactivity of these pyridine derivatives. These studies are crucial for designing new compounds with desired physical and chemical properties (Velraj et al., 2015).
Propiedades
IUPAC Name |
2-chloro-5-(difluoromethyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMQKYXFWZBFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(difluoromethyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



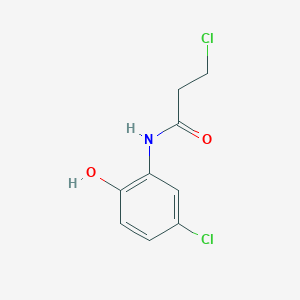
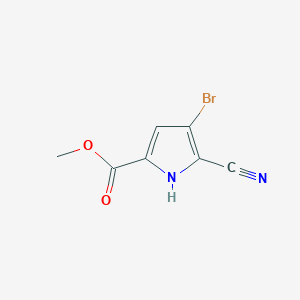
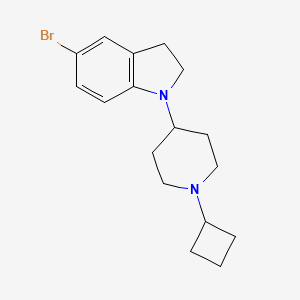
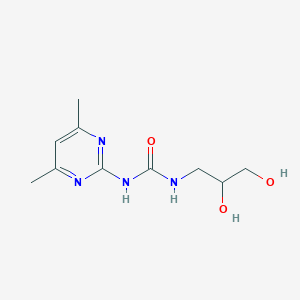
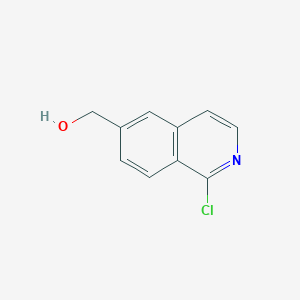

![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)
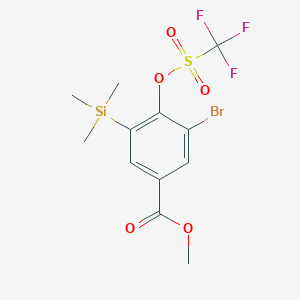
![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
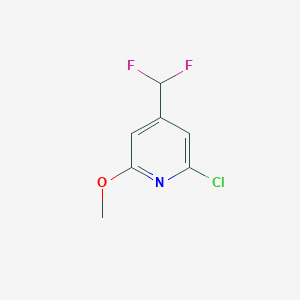
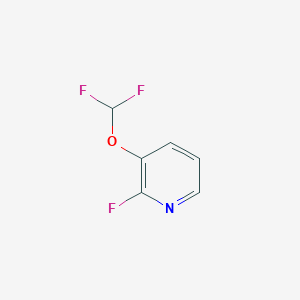
![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)
